molecular formula C12H7Br2IN2O B2533658 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol CAS No. 401832-64-2

2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol

Cat. No.: B2533658
CAS No.: 401832-64-2
M. Wt: 481.913
InChI Key: ZHRGLVCURULQMY-FZSIALSZSA-N
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Description

2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol is a complex organic compound characterized by the presence of bromine, iodine, and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by iodination and subsequent condensation with a pyridine derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-{[(5-chloro-2-pyridinyl)imino]methyl}benzenol
  • 2,4-Dibromo-6-{[(5-fluoro-2-pyridinyl)imino]methyl}benzenol
  • 2,4-Dibromo-6-{[(5-methyl-2-pyridinyl)imino]methyl}benzenol

Uniqueness

2,4-Dibromo-6-{[(5-iodo-2-pyridinyl)imino]methyl}benzenol is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogens or substituents.

Properties

IUPAC Name

2,4-dibromo-6-[(5-iodopyridin-2-yl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2IN2O/c13-8-3-7(12(18)10(14)4-8)5-16-11-2-1-9(15)6-17-11/h1-6,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRGLVCURULQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)N=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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